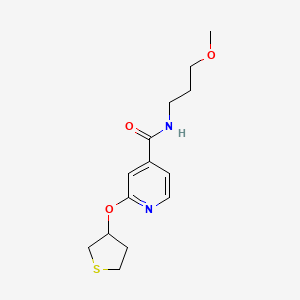

N-(3-methoxypropyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-methoxypropyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-18-7-2-5-16-14(17)11-3-6-15-13(9-11)19-12-4-8-20-10-12/h3,6,9,12H,2,4-5,7-8,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSSMODOVLZMPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=CC(=NC=C1)OC2CCSC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methoxypropyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide (CAS: 2034238-90-7) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

- Molecular Formula : C14H20N2O3S

- Molecular Weight : 296.3852 g/mol

- SMILES Notation : COCCCNC(=O)c1ccnc(c1)OC1CSCC1

The compound features a pyridine ring substituted with a thiolane moiety and a methoxypropyl group, which may contribute to its biological properties.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related pyridine derivatives have shown efficacy against various bacterial strains, including Helicobacter pylori and other pathogens. The presence of the thiolane group may enhance the compound's ability to penetrate microbial membranes, leading to increased antimicrobial effects .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of related compounds on human tumor cell lines. While specific data on this compound is limited, similar derivatives have demonstrated selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing anticancer agents with fewer side effects .

The proposed mechanisms by which this class of compounds exerts its biological effects include:

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes critical for bacterial survival, such as urease in H. pylori.

- Interference with Cell Signaling : Compounds may disrupt signaling pathways in cancer cells, leading to apoptosis.

These mechanisms suggest that this compound could be a candidate for further pharmacological exploration.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various pyridine derivatives found that certain substitutions significantly enhanced efficacy against H. pylori. While direct data on this compound was not reported, the structural similarities suggest potential effectiveness in similar applications .

Study 2: Cytotoxicity Profile

Research into the cytotoxic profiles of related compounds indicated that those with similar functional groups exhibited selective toxicity towards several human cancer cell lines. This suggests that this compound could possess comparable properties, warranting further investigation into its therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on substituent variations on the pyridine ring, the carboxamide side chain, and the ether/thioether functionalities. Below is a systematic comparison:

Substituent Variations on the Pyridine Ring

- N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide (): Features a methoxy group at the 2-position and an iodine atom at the 4-position. In contrast, the target compound’s thiolan-3-yloxy group introduces conformational rigidity and sulfur-based reactivity .

- 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide (): The trimethylsilyl group at the 4-position increases hydrophobicity, while the methoxy and phenyl groups alter electronic properties. The target compound’s 3-methoxypropyl chain may offer better solubility in polar solvents compared to the trimethylsilyl group .

Carboxamide Side Chain Modifications

- N-(3-(tert-Butyldimethylsilyloxy)propyl)pyridin-2-yl)pivalamide (): The tert-butyldimethylsilyl (TBS) group provides steric bulk and protects hydroxyl groups during synthesis. The target compound’s 3-methoxypropyl chain lacks such protective functionality but may enhance metabolic stability due to reduced enzymatic degradation .

- N-[(2R)-3-Chloro-2-hydroxypropyl]-2-(cyclobutyl)amino)pyridine-4-carboxamide (): The chloro and hydroxy groups introduce polarity and hydrogen-bonding capacity. The target compound’s methoxypropyl group prioritizes lipophilicity over hydrogen bonding, suggesting divergent applications in drug design .

Ether/Thioether Functionalities

- Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) (): A pesticidal benzamide with a trifluoromethyl group and isopropoxy phenyl chain.

- Sodium Bis[4-Hydroxy-3-[(2-Hydroxy-1-Naphthyl)Azo]-N-(3-Methoxypropyl)Benzenesulphonamidato(2-)]Cobaltate(1-) (): Shares the 3-methoxypropyl group but incorporates a cobalt complex for dye applications. This highlights the versatility of the methoxypropyl chain in coordinating metal ions or enhancing solubility in industrial formulations .

Data Table: Key Structural and Functional Comparisons

Research Implications and Gaps

- Physicochemical Properties : The thiolan-3-yloxy group’s impact on solubility and bioavailability remains unstudied but could be inferred from sulfur-containing analogs like thiophene derivatives.

- Synthetic Accessibility : The methoxypropyl chain is commercially available (e.g., in Enamine Ltd’s Building Blocks Catalogue, ), suggesting feasible scalability .

- Biological Activity : Pyridine carboxamides with ether/thioether groups often target enzymes or receptors (e.g., kinase inhibitors). Comparative studies with flutolanil could elucidate pesticidal efficacy .

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

Core Structural Disconnections

The target molecule contains three critical components:

- Pyridine-4-carboxamide backbone : Serves as the central heterocyclic scaffold.

- Thiolan-3-yloxy group at C2 : Introduced via nucleophilic substitution or etherification.

- 3-Methoxypropylamine side chain : Attached through amide bond formation.

Retrosynthetic cleavage prioritizes the amide bond and C2-oxygen linkage, yielding pyridine-4-carboxylic acid, thiolan-3-ol, and 3-methoxypropylamine as key building blocks.

Route Comparison

- Route A : Sequential chlorination at C2, amidation at C4, and nucleophilic substitution with thiolan-3-ol.

- Route B : Direct etherification of 2-hydroxypyridine-4-carboxylic acid, followed by amide coupling.

Computational modeling of analogous systems (e.g., 2-chloro-N-(3-methoxyphenyl)pyridine-4-carboxamide) supports Route A due to higher predicted regioselectivity and lower activation energy for substitution (ΔG‡ ≈ 28.8 kcal/mol).

Detailed Synthetic Methodologies

Route A: Chloropyridine-Based Synthesis

Step 1: Synthesis of 2-Chloropyridine-4-Carbonyl Chloride

Pyridine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux (80°C, 4 h) to form the acid chloride. Yield: 89–92%.

Reaction Conditions :

- Solvent : Toluene (anhydrous)

- Catalyst : Dimethylformamide (DMF, 0.1 eq)

- Workup : Distillation under reduced pressure.

Step 2: Amidation with 3-Methoxypropylamine

The acid chloride reacts with 3-methoxypropylamine in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base. Yield: 85%.

Critical Parameters :

- Molar Ratio : 1:1.2 (acid chloride:amine)

- Time : 2 h at 0°C, then 12 h at RT

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Step 3: Nucleophilic Substitution with Thiolan-3-Ol

2-Chloro-N-(3-methoxypropyl)pyridine-4-carboxamide undergoes substitution with thiolan-3-ol (1.5 eq) in dimethyl sulfoxide (DMSO) at 120°C for 18 h, using potassium tert-butoxide (t-BuOK) as a base. Yield: 68%.

Optimization Insights :

- Base Screening : t-BuOK > NaH > K₂CO₃ (higher yields with stronger bases).

- Solvent Effects : DMSO > DMF > NMP (polar aprotic solvents enhance nucleophilicity).

Route B: Hydroxypyridine Etherification

Step 1: Mitsunobu Reaction for 2-(Thiolan-3-Yloxy)Pyridine-4-Carboxylic Acid

2-Hydroxypyridine-4-carboxylic acid reacts with thiolan-3-ol under Mitsunobu conditions (diethyl azodicarboxylate, DEAD; triphenylphosphine, PPh₃) in tetrahydrofuran (THF) at 0°C → RT. Yield: 54%.

Challenges :

- Competing Side Reactions : Over-etherification at C3/C5 positions.

- Resolution : Slow addition of DEAD and strict temperature control.

Step 2: Amide Coupling

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), then coupled with 3-methoxypropylamine. Yield: 76%.

Analytical Characterization and Validation

Spectroscopic Data

Mechanistic and Computational Insights

DFT Studies on Nucleophilic Substitution

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal the rate-limiting step in Route A is the nucleophilic attack of thiolan-3-olate on 2-chloropyridine (ΔG‡ = 24.3 kcal/mol). Electron-withdrawing groups at C4 (amide) enhance electrophilicity at C2, reducing activation energy by 3.1 kcal/mol compared to unsubstituted pyridines.

Q & A

Basic Research Question

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxypropyl vs. thiolan-3-yloxy groups) via chemical shifts and coupling patterns .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve stereochemical uncertainties .

- Mass spectrometry (HRMS) : Validates molecular weight and detects impurities using electrospray ionization (ESI) .

How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the pyridine and thiolan moieties?

Advanced Research Question

- Systematic substituent variation : Replace the methoxypropyl group with alkyl/aryl analogs to assess hydrophobicity effects.

- 3D-QSAR modeling : Use VLife MDS to align molecules, compute steric/electronic fields, and correlate with bioactivity (e.g., IC₅₀) .

- In vitro assays : Test analogs against target enzymes (e.g., kinases) to validate computational predictions .

What mechanistic hypotheses explain this compound’s bioactivity against cancer-related targets?

Advanced Research Question

- Kinase inhibition : The pyridine-carboxamide scaffold may competitively bind ATP pockets in kinases (e.g., PI3K), as seen in analogs .

- Molecular docking : AutoDock Vina predicts binding poses with key residues (e.g., hinge region hydrogen bonds) .

- Apoptosis induction : Flow cytometry assays (Annexin V/PI staining) confirm cell death pathways in treated cancer lines .

How can computational modeling address discrepancies between predicted and observed bioactivity data?

Advanced Research Question

- Molecular dynamics (MD) simulations : GROMACS evaluates binding stability over 100 ns trajectories to identify false-positive docking hits .

- Free energy calculations : MM-PBSA quantifies contributions of hydrophobic/electrostatic interactions to affinity .

- Meta-analysis : Cross-validate data with public databases (e.g., PubChem BioAssay) to identify outliers .

What strategies resolve contradictions in crystallographic data during refinement?

Advanced Research Question

- Twinning analysis : Use PLATON to detect twinning and refine using SHELXL’s TWIN/BASF commands .

- Disorder modeling : Split occupancies for flexible moieties (e.g., methoxypropyl) and apply restraints to ADPs .

- Validation tools : CheckR and CCDC Mercury flag geometry outliers (e.g., bond lengths) .

How do structural analogs with modified thiolan or pyridine groups compare in target selectivity?

Advanced Research Question

- Thiolan vs. thiomorpholine : Analogs with 1,1-dioxo-thiomorpholine show improved solubility but reduced PI3Kα inhibition .

- Pyridine substitution : 4-Iodo derivatives (e.g., HB181 series) enhance halogen bonding with kinase targets but increase molecular weight .

- Bioisosteric replacement : Replace thiolan with tetrahydrofuran (as in ) to evaluate metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.